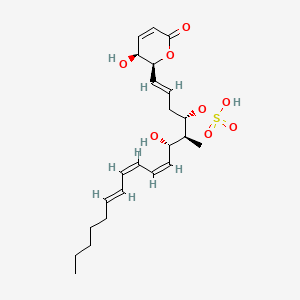

Sultriecin free acid

Description

Sultriecin free acid is a dominant analogue in the family of triene antibiotics isolated from the bacterium Streptomyces. It is a phosphate ester of fostriecin and displays potent antifungal and antitumor activity. The molecular formula of this compound is C23H34O8S, and it has a molecular weight of 470.576 Da .

Properties

CAS No. |

725206-00-8 |

|---|---|

Molecular Formula |

C23H34O8S |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C23H34O8S/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

GGSVZPLREMJSBU-AMXMUAFGSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)O)O |

Canonical SMILES |

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Sultriecin free acid can be synthesized through various synthetic routes. One of the methods involves the total synthesis of phostriecin and its key structural analogues. The synthesis process includes the assignment of its relative and absolute stereochemistry, and the structural reassignment of the natural product previously represented as sultriecin. The preparation involves multiple steps, including the formation of a phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail.

Chemical Reactions Analysis

Sultriecin free acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or thiols .

Scientific Research Applications

Sultriecin free acid has a wide range of scientific research applications. It is active against a panel of 15 fungal strains and exhibits cytotoxicity to various cancer cell lines, including B16/F10, HCT116, Moser, P388, A549, and K562 . It also inhibits RNA and protein synthesis in L1210 leukemia cells . Additionally, this compound has been shown to increase survival time in mouse models of melanoma and leukemia . Its potent antifungal and antitumor activities make it a valuable compound for research in chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of Sultriecin free acid involves the inhibition of protein phosphatase 2A (PP2A), which is responsible for its antitumor activity. Studies with authentic material confirmed that phostriecin, but not sultriecin, is an effective and selective inhibitor of PP2A. The inhibition of PP2A leads to the disruption of cellular signaling pathways, resulting in the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Sultriecin free acid is similar to other triene antibiotics, such as phostriecin and fostriecin. it is unique in its structural features and biological activities. Unlike phostriecin, sultriecin is not an effective inhibitor of PP2A. Other similar compounds include camptothecin and delta-alkyllactones, which also exhibit antitumor activities. The uniqueness of this compound lies in its specific structural features, such as the phosphate monoester and the hydrophobic Z,Z,E-triene tail.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Sultriecin free acid, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups. Structural validation requires tandem techniques:

- Nuclear Magnetic Resonance (NMR) for functional group identification and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to confirm purity (>95%) .

- Mass Spectrometry (MS) for molecular weight confirmation. Replicate synthesis batches should be cross-validated using these methods to ensure reproducibility .

Q. How can the purity of this compound be accurately determined in heterogeneous biological samples?

- Methodological Answer : Use solid-phase extraction (SPE) to isolate the compound from matrices, followed by LC-MS/MS for quantification. Calibration curves with internal standards (e.g., isotopically labeled analogs) mitigate matrix effects. Limit of detection (LOD) and limit of quantification (LOQ) must be empirically validated .

Q. What are the recommended storage conditions to prevent degradation of this compound in long-term studies?

- Methodological Answer : Store lyophilized samples at -80°C under inert gas (argon/nitrogen) to avoid oxidation. For aqueous solutions, use buffered systems (pH 6.5–7.5) with stabilizers (e.g., 0.1% BSA) and conduct stability assays at 4°C, 25°C, and 37°C to model degradation kinetics .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct a systematic review with meta-analysis to identify confounding variables (e.g., cell line variability, dosage regimes). Use PRISMA guidelines (Preferred Reporting Items for Systematic Reviews) to ensure transparency. Experimental replication under standardized conditions (e.g., ISO-certified cell cultures, controlled animal models) is critical .

Q. What experimental design strategies can optimize the study of this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ omics-integrated approaches :

- Transcriptomics (RNA-seq) to identify differentially expressed genes.

- Proteomics (TMT labeling) for protein interaction networks.

- Metabolomics (untargeted LC-MS) to map metabolic perturbations.

- Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate target pathways .

Q. How can researchers resolve contradictions between computational predictions and empirical data on this compound’s binding affinity?

- Methodological Answer : Refine molecular docking simulations by:

- Incorporating explicit solvent models and flexible ligand-receptor dynamics (e.g., molecular dynamics simulations).

- Validating in vitro via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with X-ray crystallography data if available .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for nested variances .

Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetic properties?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw data (e.g., mass spectrometry files) in repositories like MetaboLights or ChEMBL.

- Document protocols using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.